DLinDAP
Description
Overview of Ionizable Cationic Lipids in LNP Formulations
Ionizable cationic lipids are the cornerstone of modern LNP formulations for nucleic acid delivery due to their unique pH-dependent charge behavior. biochempeg.comavantiresearch.comcrodapharma.com Unlike permanently charged cationic lipids, which can exhibit significant cytotoxicity and rapid clearance from the bloodstream due to interactions with negatively charged serum proteins, ionizable lipids are designed to be neutral or near-neutral at physiological pH (approximately 7.4). acs.orgbiochempeg.comavantiresearch.comsanbio.nl However, in the acidic environment of endosomes (typically pH 6.0-6.5), these lipids become protonated and acquire a positive charge. americanpharmaceuticalreview.combiochempeg.comavantiresearch.comcrodapharma.com This transient positive charge is essential for two primary functions:
Efficient Nucleic Acid Encapsulation: During LNP formation, under acidic conditions, the positively charged ionizable lipids electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, facilitating their efficient encapsulation within the nanoparticle core. americanpharmaceuticalreview.comnih.gov
Endosomal Escape: Once internalized by cells via endocytosis, the protonation of ionizable lipids within the acidic endosome promotes membrane destabilization and fusion with the endosomal membrane, enabling the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. americanpharmaceuticalreview.combiochempeg.comavantiresearch.comcrodapharma.com
Historical Development and Early Research Characterization of 1,2-bis(linoleoyloxy)-3-(dimethylamino)propane (DLinDAP)
The investigation into ionizable cationic lipids has involved extensive structure-activity relationship studies to identify optimal chemical designs for nucleic acid delivery. Early research explored various lipid structures, including those with different acyl chains and linker groups. An important early finding demonstrated that the linoleyl-derivative of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), known as 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA), significantly improved gene silencing compared to its dioleyl counterpart. liposomes.canih.gov
In this context, 1,2-bis(linoleoyloxy)-3-(dimethylamino)propane (this compound) emerged as an ester-containing analogue of DLinDMA. nih.govresearchgate.net However, early research characterized this compound as "ineffective" or requiring "substantially higher doses" for gene silencing when compared to other ionizable lipids. nih.govnih.govresearchgate.net This reduced potency was primarily attributed to the presence of labile ester bonds in this compound's structure. These ester linkages were found to be highly susceptible to hydrolysis by endogenous lipases following cellular uptake, leading to the degradation of the lipid and consequently, impaired nucleic acid delivery and gene silencing. nih.govresearchgate.netliposomes.ca This characteristic contrasted sharply with ether-containing analogues like DLinDMA and later-developed ketal-containing compounds such as 2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine (DLin-KC2-DMA), which lack these vulnerable ester bonds and demonstrate significantly higher potency. nih.govnih.govresearchgate.netliposomes.ca
Academic Research Significance of this compound Studies in Elucidating LNP Delivery Mechanisms
Despite its lower efficacy, studies involving this compound have held significant academic research importance in unraveling the intricate mechanisms governing LNP-mediated nucleic acid delivery. The comparative analysis of this compound with more potent ionizable lipids, particularly those lacking ester linkages, provided crucial insights into the structure-function relationships of these compounds. nih.govresearchgate.netliposomes.ca
The observed low potency of this compound, primarily due to its susceptibility to enzymatic hydrolysis, underscored the critical role of chemical stability in the intracellular environment for effective therapeutic outcomes. nih.govresearchgate.netliposomes.ca This finding highlighted that while the initial uptake of LNPs by cells might not be dramatically influenced by the specific cationic lipid composition, subsequent intracellular processing events, such as endosomal escape and the successful release of the nucleic acid cargo into the cytoplasm, are profoundly dependent on the stability and properties of the ionizable lipid. researchgate.netliposomes.ca
Research on this compound and its analogues contributed to the "molecular shape hypothesis," which posits that the micellar-like packing of ionizable lipids is important for the efficiency of nucleic acid delivery. researchgate.net This early work, by demonstrating the limitations of lipids with labile bonds, paved the way for the rational design and synthesis of more stable and potent ionizable lipids, such as DLin-KC2-DMA and DLin-MC3-DMA, which became benchmarks in the field. nih.govnih.govresearchgate.net The lessons learned from this compound's performance have been instrumental in guiding the development of current state-of-the-art LNP formulations, emphasizing the need for lipids that not only facilitate efficient encapsulation and endosomal escape but also possess sufficient stability to withstand intracellular degradation pathways.
Detailed Research Findings: Comparison of Gene Silencing Potency of Ionizable Lipids in LNP-siRNA Systems
Early research comparing the gene silencing potency of various ionizable lipids in lipid nanoparticle (LNP)-siRNA systems provided critical insights into their efficacy. A notable comparison involved DLinDMA, DLin-KC2-DMA, and this compound in murine models, often using the Factor VII gene silencing assay. nih.govresearchgate.net
| Ionizable Lipid | Effective Dose for 50% Gene Silencing (siRNA mg/kg) | Key Characteristics & Performance | Source |
| DLinDMA | 1.0 | Ether-containing analogue; demonstrated improved gene silencing over earlier lipids like DODMA. | nih.govresearchgate.net |
| DLin-KC2-DMA | 0.1 | Ketal-containing compound; exhibited 10-fold more activity than DLinDMA, highlighting the impact of linker chemistry on potency. | nih.govresearchgate.net |
| This compound | Ineffective / Substantially higher doses required | Ester-containing analogue; low potency attributed to labile ester bonds susceptible to hydrolysis by endogenous lipases. | nih.govnih.govresearchgate.netliposomes.ca |
This table illustrates that while DLinDMA represented an improvement, this compound's ester linkages significantly hampered its effectiveness. The superior performance of DLin-KC2-DMA, which lacks ester bonds, further emphasized the importance of chemical stability against enzymatic degradation for achieving potent gene silencing in vivo. nih.govnih.govresearchgate.netliposomes.ca
Structure
2D Structure
Properties
CAS No. |
1019000-51-1 |
|---|---|
Molecular Formula |
C41H73NO4 |
Molecular Weight |
644 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C41H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,39H,5-12,17-18,23-38H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
HCAJCMUKLZSPFT-KWXKLSQISA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DLinDAP; D-LinDAP; D-Lin-DAP; |
Origin of Product |
United States |
Structural and Functional Attributes of Dlindap Within Lipid Nanoparticle Architectures
Integration of DLinDAP into LNP Bilayer and Core Structures
Lipid nanoparticles are comprised of a complex mixture of lipids, typically including an ionizable cationic lipid like this compound, a phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a polyethylene glycol (PEG)-lipid conjugate. The assembly of these components results in a nanoparticle with a core that is not exclusively aqueous but is composed of a lipid interior where the nucleic acid cargo is encapsulated.
During the formulation process, which often involves mixing an ethanolic lipid solution with an aqueous solution of nucleic acids at a low pH, the lipid components self-assemble. The ionizable lipid, this compound, plays a pivotal role in this process. At a low pH, the dimethylamine head group of this compound becomes protonated, rendering it positively charged. This positive charge is crucial for its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of a complex that becomes the core of the LNP.
The hydrophobic linoleic acid tails of this compound, along with cholesterol and the acyl chains of DSPC, contribute to the formation of the lipid core. The PEG-lipid, being amphipathic, primarily resides on the surface of the nanoparticle, providing a hydrophilic shield that prevents aggregation and opsonization, thereby increasing the stability and circulation time of the LNP in vivo. While the precise arrangement of lipids within the LNP is complex and can be heterogeneous, it is understood that the ionizable lipid is a key driver of the nanoparticle's internal structure.
Role of this compound in Electrostatic Interactions with Anionic Nucleic Acid Cargo
The primary function of this compound in the context of nucleic acid delivery is to facilitate the encapsulation of the anionic cargo, such as messenger RNA (mRNA) or small interfering RNA (siRNA). This is achieved through strong electrostatic interactions between the positively charged this compound and the negatively charged nucleic acids.
During the LNP assembly at a low pH, the tertiary amine of this compound's head group is protonated, leading to a net positive charge. This positive charge allows for the effective complexation and condensation of the nucleic acid molecules, drawing them into the forming nanoparticle core. This process is highly efficient, with encapsulation efficiencies often exceeding 90%. The resulting complex protects the nucleic acid from degradation by nucleases present in the extracellular environment.
Influence of this compound's Chemical Structure on LNP Apparent pKa and Protonation Dynamics
The apparent pKa of an ionizable lipid within an LNP is a critical parameter that governs its effectiveness as a delivery vehicle. The pKa is the pH at which 50% of the ionizable lipid is in its protonated, positively charged state. For effective in vivo delivery, the LNP should be relatively neutral at physiological pH (around 7.4) to minimize non-specific interactions with biological membranes and serum proteins, thus prolonging circulation time. However, upon endocytosis into the target cell, the LNP is exposed to the acidic environment of the endosome (pH 5.5-6.5). In this acidic environment, the ionizable lipid should become protonated and thus positively charged, which is crucial for the endosomal escape of the nucleic acid cargo.
The chemical structure of this compound directly influences the apparent pKa of the LNP. The dimethylamine head group is the ionizable component. The surrounding lipid environment within the nanoparticle, including the presence of other lipids and the encapsulated nucleic acid, modulates the pKa of this compound from its intrinsic value to the apparent pKa of the entire LNP. Research has determined the apparent pKa of LNPs formulated with this compound to be approximately 6.5. This value is within the optimal range for facilitating endosomal escape.
Interfacial Lipid Interactions and Their Impact on LNP Assembly and Stability
The assembly and stability of LNPs are governed by a complex interplay of interfacial interactions between the different lipid components. While specific molecular dynamics simulation data for this compound are not extensively detailed in the public domain, the general principles of LNP structure provide insight into these interactions.
Cholesterol, a rigid and bulky molecule, is known to insert into the lipid layers, increasing their packing density and mechanical stability. It can modulate the fluidity of the lipid matrix and is thought to fill voids between the other lipid molecules, contributing to a more stable and less permeable nanoparticle structure.
The PEG-lipid on the surface of the LNP provides colloidal stability through steric hindrance, preventing the nanoparticles from aggregating. The length of the PEG chain and the nature of the lipid anchor can influence the circulation half-life and the efficiency of cellular uptake.
The table below summarizes the key attributes of this compound:
| Attribute | Description |
| Chemical Name | 3-(dimethylamino)propane-1,2-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) |
| Molecular Formula | C41H73NO4 |
| Molecular Weight | ~644.04 g/mol |
| Key Structural Features | Dimethylamine head group, two linoleic acid tails, ester linkages |
| Role in LNP | Ionizable cationic lipid for nucleic acid encapsulation and delivery |
| Apparent pKa of LNP | ~6.5 |
Mechanistic Investigations of Dlindap Containing Lipid Nanoparticle Intracellular Delivery
Analysis of Intracellular Trafficking and Processing of DLinDAP-Containing LNPs
Following internalization, LNPs are trafficked through a series of membrane-bound organelles within the cell. The fate of the LNP and its cargo within this endo-lysosomal pathway is highly dependent on the nanoparticle's chemical properties.
Once endocytosed, LNPs are sequentially transported through early endosomes, which mature into late endosomes and eventually fuse with lysosomes. mpi-cbg.de These compartments are characterized by specific protein markers, such as Early Endosome Antigen 1 (EEA1) for early endosomes and Lysosomal-Associated Membrane Protein 1 (LAMP1) for late endosomes and lysosomes. mpi-cbg.de
Investigations into the intracellular fate of this compound-containing LNPs show that the nanoparticles and their nucleic acid cargo are localized within these compartments. nih.govresearchgate.net Confocal microscopy studies reveal that siRNA delivered by this compound LNPs remains trapped in vesicular structures that co-localize with both EEA1 and LAMP1 markers. nih.gov This indicates that after uptake, this compound LNPs are trafficked along the conventional endo-lysosomal pathway and accumulate in endosomes and lysosomes. nih.govresearchgate.net
The distribution of the nucleic acid cargo after delivery by this compound-containing LNPs is distinctly different from that of more potent LNP formulations. The siRNA delivered by this compound LNPs overwhelmingly displays a punctate, or dot-like, fluorescence pattern within the cell. researchgate.net This pattern signifies that the cargo remains confined within intracellular vesicles and has not been released into the cytoplasm. researchgate.net
The underlying reason for this cargo sequestration is linked to the chemical structure of this compound itself. This compound contains ester linkages that are susceptible to hydrolysis by endogenous lipases present within the cell. liposomes.ca This enzymatic degradation of the this compound component likely compromises the structural integrity of the LNP after uptake, leading to its breakdown within the endo-lysosomal compartments. Consequently, the siRNA cargo is not effectively released into the cytoplasm. In contrast, lipids that lack these ester linkages, such as DLinDMA and DLinKC2-DMA, are not vulnerable to this lipase (B570770) digestion, which correlates with a more diffuse, cytoplasmic distribution of their siRNA cargo. liposomes.caresearchgate.net
| Cationic Lipid Component | Predominant siRNA Distribution Pattern | Interpretation |
|---|---|---|
| This compound | Punctate / Vesicular | Cargo is trapped in endosomes/lysosomes |
| DLinDMA | Diffuse / Cytoplasmic | Cargo is released into the cytoplasm |
| DLinK-DMA | Diffuse / Cytoplasmic | Cargo is released into the cytoplasm |
| DLinKC2-DMA | Diffuse / Cytoplasmic | Cargo is released into the cytoplasm |
Efficacy of Endosomal Escape Mediated by this compound-Containing LNPs
The ultimate success of an LNP delivery system hinges on its ability to facilitate the escape of its nucleic acid cargo from the endo-lysosomal pathway into the cytoplasm, where it can interact with the cellular machinery. nih.gov This step, known as endosomal escape, is a major bottleneck in nucleic acid delivery. nih.govbiorxiv.org
Research findings consistently demonstrate that this compound is inefficient at promoting endosomal escape. nih.govresearchgate.net The pronounced vesicular localization of siRNA delivered by this compound LNPs is direct evidence of failed or poor endosomal release. nih.govresearchgate.net The low gene silencing potency of this compound-containing LNPs is attributed primarily to these post-uptake events. liposomes.ca The hydrolysis of this compound by lipases within the endosomes appears to prevent the necessary interactions between the LNP and the endosomal membrane that would lead to cargo release. liposomes.ca In contrast, the superior potency of other ionizable lipids like DLinKC2-DMA is linked to their enhanced ability to disrupt the endosomal membrane and stimulate the release of siRNA into the cytoplasm. liposomes.caresearchgate.net Therefore, the chemical instability of this compound in the endo-lysosomal environment is a critical factor limiting its efficacy as a delivery vehicle by preventing effective endosomal escape.
Mechanisms of Endosomal Membrane Destabilization and Disruption
The intracellular delivery of nucleic acids by lipid nanoparticles (LNPs) is a multi-step process, with endosomal escape being a critical and often rate-limiting barrier. For ionizable cationic lipids like this compound, the proposed mechanism for endosomal escape is rooted in a pH-dependent disruption of the endosomal membrane. nih.gov LNPs containing these lipids are typically internalized by cells through endocytosis, which engulfs them into membrane-bound vesicles called endosomes. biorxiv.orgresearchgate.net
Initially, at physiological pH (around 7.4), ionizable lipids such as this compound are largely neutral, which contributes to the stability of the LNP in circulation. nih.gov As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping to between 5.4 and 6.5. nih.gov In this acidic milieu, the amine headgroup of the ionizable lipid becomes protonated, conferring a positive charge to the molecule. nih.gov This charge acquisition is a key trigger for membrane destabilization. The positively charged LNP surface can then interact electrostatically with negatively charged lipids present in the endosomal membrane. nih.govresearchgate.net This interaction, combined with the specific structural shapes of the lipids, is believed to disrupt the integrity of the endosomal lipid bilayer, facilitating the release of the nucleic acid payload into the cytoplasm. nih.govresearchgate.net Some theories suggest this disruption leads to the formation of non-bilayer structures that promote fusion between the LNP and endosomal membranes, allowing cargo release. nih.govinsidetx.com
While this pH-sensitive mechanism is the generally accepted model, studies indicate that the efficiency of this process varies significantly between different ionizable lipids. Research comparing this compound with other lipids like DLinDMA, DLinK-DMA, and DLinKC2-DMA has shown that this compound is notably inefficient in promoting endosomal release and subsequent cytoplasmic delivery of its cargo. researchgate.netnih.gov
Assessment of Cytoplasmic Nucleic Acid Release Efficiency
The ultimate goal of an LNP delivery system is the release of its nucleic acid payload into the cytoplasm where it can be translated (in the case of mRNA) or engage with cellular machinery (in the case of siRNA). The efficiency of this cytoplasmic release is a direct measure of the LNP's effectiveness.
Comparative studies have demonstrated that LNPs formulated with this compound exhibit poor cytoplasmic nucleic acid release efficiency. nih.gov In experiments using fluorescently labeled siRNA (Cy5-siRNA), LNPs containing this compound were tracked after being taken up by bone marrow-derived macrophages (bmMΦ) and dendritic cells (bmDCs). Even after a 16-hour chase period, the vast majority of the siRNA delivered by this compound LNPs remained localized in punctate vesicular compartments, co-staining with endosomal and lysosomal markers like EEA1 and LAMP1. nih.gov This indicates the siRNA payload remained trapped within the endo-lysosomal pathway. nih.gov
In stark contrast, LNPs formulated with other lipids, particularly DLinKC2-DMA, showed a diffuse red fluorescence signal throughout the cytoplasm, indicating successful and widespread release of the siRNA from the endosomes. nih.gov Quantitative analysis of fluorescence confirmed that this compound LNPs resulted in significantly less siRNA in the cytosol compared to LNPs containing DLinDMA, DLinK-DMA, and DLinKC2-DMA. nih.gov This inefficiency in endosomal escape and cytoplasmic release is a primary reason for the low levels of gene silencing observed with this compound-containing LNPs. nih.gov Inefficient cellular uptake was also identified as a contributing factor to the poor performance of this compound formulations. nih.gov
| Ionizable Lipid | Relative Cytoplasmic siRNA Release Efficiency | Primary siRNA Location after 16h |
|---|---|---|
| This compound | Low | Endosomes / Lysosomes (Punctate) |
| DLinDMA | Moderate | Cytosol and Punctate Compartments |
| DLinK-DMA | High | Primarily Cytosol (Diffuse) |
| DLinKC2-DMA | Very High | Complete Cytosolic Release (Diffuse) |
Biodegradation and Metabolic Transformation of this compound
Susceptibility to Hydrolysis by Endogenous Lipases due to Ester Linkages
The biodegradability of LNP components is a crucial design feature for clinical applications, as it allows for the clearance of the delivery vehicle from the body after its therapeutic function is complete. The chemical structure of the ionizable lipid is central to its degradation profile. This compound, like many other synthetic lipids developed for nucleic acid delivery, contains ester linkages within its structure.
These ester bonds are susceptible to enzymatic cleavage through hydrolysis. nih.gov The body possesses a range of endogenous enzymes, particularly lipases and esterases, that can catalyze this reaction. nih.govchemrxiv.org Lipases, such as lipoprotein lipase (LPL) and endothelial lipase (EL), are naturally involved in the metabolism and processing of lipids and lipoproteins in the bloodstream and at cell surfaces. nih.govchemrxiv.org The presence of ester bonds in this compound's structure makes it a potential substrate for these enzymes. The hydrolysis of these bonds would break down the this compound molecule into smaller, more polar metabolites, facilitating their eventual elimination from the body.
Consequences of this compound Degradation on LNP Integrity and Nucleic Acid Unloading
The degradation of this compound is intrinsically linked to the structural integrity of the LNP and the release of its nucleic acid payload. As a primary structural component, the hydrolysis of this compound molecules would fundamentally alter the physicochemical properties of the nanoparticle.
The cleavage of the ester bonds transforms the lipid into smaller, more water-soluble fragments. This process would compromise the stability of the LNP's lipid core, leading to a loss of its organized structure. researchgate.net This degradation-induced disruption of the nanoparticle can be a mechanism for nucleic acid unloading. As the LNP structure disintegrates, the encapsulated mRNA or siRNA is exposed and released into the local environment. While endosomal escape is the primary mechanism for intracellular release, the slower process of lipid degradation could contribute to a more sustained release of the therapeutic payload over time or aid in the clearance of any LNPs that remain in the extracellular space or within cellular compartments. The breakdown of the LNP into its constituent parts ensures that the delivery vehicle itself is transient and does not accumulate, which is a critical consideration for safety and biocompatibility.
Comparative Research on Dlindap and Analogous Ionizable Lipids
Comparative Studies with Second-Generation Ionizable Lipids (e.g., DLinDMA, DLinKDMA, DLinKC2-DMA, MC3)
The transition from DLinDAP to second-generation ionizable lipids marked a significant leap in the efficacy of LNP-mediated gene silencing. Lipids such as 1,2-dilinoleyloxy-3-N,N-dimethylaminopropane (DLinDMA), 1,2-dilinoleyloxy-keto-N,N-dimethyl-3-aminopropane (DLinK-DMA), and 1,2-dilinoleyl-4-(2-dimethylaminoethyl)- nih.govstorkapp.me-dioxolane (DLinKC2-DMA) were systematically compared to this compound, revealing critical structure-activity relationships.
| Lipid | Linkage Type |
| This compound | Ester |
| DLinDMA | Ether |
| DLinK-DMA | Ether |
| DLinKC2-DMA | Ether |
Comparative studies have consistently demonstrated the superior gene silencing potency of second-generation ionizable lipids over this compound. In studies using a Factor VII gene silencing model in vivo, the potency of LNP siRNA systems varied in the order of DLinKC2-DMA > DLinK-DMA > DLinDMA >> this compound nih.govresearchgate.net.
In vitro experiments in primary bone marrow macrophages (bmMΦ) and dendritic cells (bmDCs) further corroborated these findings. LNPs containing DLinKC2-DMA were the most potent in silencing the GAPDH target protein nih.govstorkapp.meresearchgate.net. At a dose of 5 µg/ml, LNPs with DLinKC2-DMA achieved approximately 80% gene silencing, while DLinDMA and DLinK-DMA produced around 60% silencing. In stark contrast, this compound was found to be ineffective at the same dose nih.govresearchgate.net.
The ineffectiveness of this compound is attributed to several factors. Studies have shown that LNPs containing this compound are less effective at facilitating the endosomal escape of encapsulated siRNA nih.gov. Confocal microscopy has revealed that compared to DLinDMA, DLinK-DMA, and DLinKC2-DMA, this compound is inefficient in promoting the release of siRNA from endosomes into the cytoplasm nih.gov. Furthermore, inefficient cellular uptake of this compound-containing LNPs contributes to its low gene silencing activity nih.gov.
| Lipid | Gene Silencing Potency (in vivo, Factor VII) | Gene Silencing in bmMΦ (5 µg/ml) |
| DLinKC2-DMA | Highest | ~80% |
| DLinK-DMA | High | ~60% |
| DLinDMA | Moderate | ~60% |
| This compound | Very Low / Ineffective | Ineffective |
Structure-Activity Relationship (SAR) Studies Informed by this compound Comparisons
The stark differences in efficacy between this compound and its successors prompted extensive structure-activity relationship (SAR) studies. These investigations have been instrumental in understanding how the chemical structure of an ionizable lipid dictates its function in nucleic acid delivery.
A pivotal finding from SAR studies is the critical role of the ionizable lipid's pKa—the pH at which the lipid is 50% ionized. For effective in vivo gene silencing in hepatocytes, an optimal pKa range of 6.2 to 6.5 has been identified researchgate.netliposomes.canih.gov. Ionizable lipids with pKa values in this range tend to be neutral at physiological pH, which increases circulation time, but become positively charged in the acidic environment of the endosome patsnap.com. This charge transition is crucial for interacting with the negatively charged endosomal membrane and facilitating the release of the nucleic acid cargo into the cytoplasm patsnap.com. The development of ionizable lipids with pKa values within this optimal window was a key factor in moving beyond the limited efficacy of early lipids like this compound nih.govresearchgate.netliposomes.ca. Research has shown that activity significantly decreases as the pKa value deviates from this optimal range liposomes.ca.
Derivation of Design Principles for Enhanced Ionizable Lipids from this compound Research
The initial research and subsequent comparative studies involving this compound have been fundamental in establishing key design principles for the creation of next-generation ionizable lipids for LNP-based nucleic acid therapies. The shortcomings of this compound, particularly its low potency and inefficient endosomal escape, have guided the rational design of more sophisticated and effective lipid molecules.
Key design principles derived from this body of research include:
Optimization of pKa: Ensuring the ionizable lipid has a pKa in the optimal range (typically 6.2-6.5) to balance systemic circulation stability with efficient endosomal escape researchgate.netliposomes.canih.gov.
Modification of the Headgroup and Linker Region: Fine-tuning the structure of the headgroup and the linker chemistry to enhance interactions with the nucleic acid payload and endosomal membranes, thereby improving encapsulation and release patsnap.commagtechjournal.com.
Introduction of Biodegradable Linkages: Incorporating features such as ester groups in the lipid tails can promote biodegradability and improve the safety profile of the lipid by facilitating its clearance from the body magtechjournal.com.
These principles, born from the comparative analysis of lipids like this compound and its more potent successors, continue to inform the development of novel ionizable lipids for a wide range of therapeutic applications.
Strategies for Improving Hydrolytic Stability and Delivery Efficacy
Early ionizable lipids, including this compound, faced challenges related to their stability and potency. One key issue is the susceptibility of certain chemical bonds to hydrolysis, which can degrade the lipid and compromise the integrity of the lipid nanoparticle (LNP). The inclusion of ester bonds in some lipid designs, for instance, can render them biodegradable, which is advantageous for safety and tolerability; however, it also makes them prone to hydrolysis. biorxiv.orgresearchgate.net This degradation can be influenced by storage conditions such as temperature and pH. mdpi.comnih.gov
Further refinements led to the creation of DLin-MC3-DMA, which became a gold standard for hepatic gene silencing. nih.gov The optimization of DLin-MC3-DMA involved fine-tuning the pKa of the ionizable lipid to a range of 6.2–6.5, which was found to correlate well with gene-silencing efficiency. nih.gov Strategies to improve stability and efficacy now often involve creating large libraries of lipids with diverse chemical structures to identify candidates with optimal properties. nih.gov
| Ionizable Lipid | Key Structural Feature | Relative In Vivo Gene Silencing Potency | Reference |
|---|---|---|---|
| This compound | Propane-1,3-diamine headgroup | Base level | nih.gov |
| DLinDMA | Ether analog of DODAP | Improved over this compound | nih.govnih.gov |
| DLin-K-DMA | Ketone-containing linker | Improved over DLinDMA | nih.gov |
| DLinKC2-DMA | 2,2-dilinoleyl-4-(2-dimethylaminoethyl)- americanpharmaceuticalreview.comacs.org-dioxolane | >1000-fold improvement over this compound | nih.govresearchgate.net |
| DLin-MC3-DMA | Optimized headgroup with optimal pKa (6.2-6.5) | Achieved ED50 at ~0.005 mg/kg in mice | nih.govnih.gov |
Advancements in Ionizable Lipid Design to Overcome this compound's Limitations
The limitations of early ionizable lipids like this compound spurred significant innovation in lipid chemistry, leading to the development of next-generation molecules with enhanced features for mRNA and siRNA delivery. advancingrna.com These advancements focus on several key areas: biodegradability, structural modifications to the hydrophobic tails, and engineering of the amine-containing headgroups.
A crucial advancement has been the incorporation of biodegradable elements within the lipid structure. While this compound and some of its immediate successors lacked easily cleavable bonds, newer lipids often contain ester linkages. These bonds can be hydrolyzed within the cell, leading to faster clearance of the lipid and potentially reducing toxicity associated with lipid accumulation. biorxiv.org
Modifications to the hydrophobic tails of the lipids have also proven effective. Research has shown that incorporating branched tails can increase the microviscosity of the LNP, which enhances stability. nih.gov For example, lipids with α-branched tails have been shown to improve the fusogenicity and functional delivery of mRNA. nih.gov The use of unsaturated fatty acid chains, such as linoleic acid, was an early improvement over saturated chains, contributing to better endosomal escape.
The design of the ionizable headgroup is another critical area of advancement. The pKa of the lipid, which is determined by the headgroup's structure, is a key determinant of both encapsulation efficiency and endosomal escape. americanpharmaceuticalreview.com Modern lipid design often involves creating libraries of lipids with varying headgroups to fine-tune the pKa for optimal performance. americanpharmaceuticalreview.com Furthermore, engineering the amine moieties themselves, for instance by using piperidine-based lipids, has been shown to limit the generation of reactive aldehyde impurities that can form adducts with mRNA, thereby improving the long-term storage stability of LNP formulations. researchgate.net Other strategies, such as the fluorination of alkyl chains, have also been explored to enhance mRNA encapsulation and cellular uptake. rsc.org
| Design Strategy | Example/Concept | Primary Advantage(s) | Reference |
|---|---|---|---|
| Biodegradable Linkers | Inclusion of ester bonds | Improved safety and tolerability through faster in vivo clearance. | biorxiv.org |
| Branched Hydrophobic Tails | α-branched tail lipids (e.g., CL4F 8-6) | Enhanced LNP stability, fusogenicity, and in vivo efficacy. | nih.gov |
| Headgroup Engineering (pKa Tuning) | Systematic modification of amine headgroups | Optimized pKa for efficient mRNA encapsulation and endosomal escape. | nih.govamericanpharmaceuticalreview.com |
| Amine Moiety Modification | Piperidine-based lipids | Reduces generation of aldehyde impurities, improving mRNA stability during storage. | researchgate.net |
| Fluorination of Alkyl Chains | F-L319 (hybridized with L319) | Enhanced mRNA encapsulation and cellular uptake. | rsc.org |
| Multi-tail Structures | Lipids resembling ALC-0315 and SM-102 | Potentially improved delivery efficiency and safety. |
Methodological Frameworks in Dlindap Research
In Vitro Cellular Models for the Evaluation of DLinDAP-Containing LNPs
In vitro cellular models are fundamental for assessing the interactions of this compound-containing LNPs with target cells, providing insights into their uptake kinetics and intracellular fate.
Application of Macrophage Cell Lines (e.g., Raw 264.7) for Comparative Uptake and Processing Studies
Macrophage cell lines, such as Raw 264.7, are frequently employed to study the comparative uptake and processing of this compound-containing LNPs. These studies often compare this compound with other ionizable cationic lipids, including DLinDMA (PubChem CID: 11570822 nih.gov), DLinKDMA, and DLinKC2-DMA, to understand the influence of lipid composition on LNP performance liposomes.canih.gov.
Comparative studies have utilized fluorescently labeled siRNA (e.g., Cy3-siRNA) and lipid labels (e.g., SPDiO) to monitor LNP uptake and siRNA accumulation. For instance, the accumulation of Cy3-siRNA was observed to be significantly reduced in cells treated with this compound LNPs compared to those containing DLinDMA, DLinKDMA, and DLinKC2-DMA liposomes.ca. Raw 264.7 cells are known to internalize LNPs through various endocytic pathways, including phagocytosis, clathrin-mediated endocytosis, and macropinocytosis liposomes.ca.
The following table summarizes representative findings on siRNA accumulation in Raw 264.7 cells:
| Cationic Lipid in LNP | Cy3-siRNA Accumulation in Raw 264.7 Cells | Reference |
| This compound | Much reduced | liposomes.ca |
| DLinDMA | Readily detected | liposomes.ca |
| DLinKDMA | Somewhat reduced | liposomes.ca |
| DLinKC2-DMA | Readily detected (higher accumulation) | liposomes.ca |
Utilization of Primary Antigen-Presenting Cells (e.g., Bone Marrow Macrophages, Dendritic Cells) in Delivery Assessments
Primary antigen-presenting cells (APCs), such as primary bone marrow macrophages (bmMΦ) and bone marrow dendritic cells (bmDCs), serve as crucial models for evaluating the delivery capabilities of this compound-containing LNPs. These assessments focus on uptake, intracellular trafficking, and gene silencing potency in a more physiologically relevant context nih.govnih.govresearchgate.net.
Studies in bmMΦ and bmDCs have consistently shown that LNPs formulated with this compound exhibit significantly lower uptake of both siRNA and the LNP lipid compared to formulations containing DLinDMA, DLinK-DMA, and DLinKC2-DMA nih.gov. This reduced cellular uptake is considered a contributing factor to the lower gene silencing observed with this compound nih.gov. Furthermore, the relative ineffectiveness of this compound formulations in these primary APCs is partly linked to the rapid hydrolysis of its labile ester linkages within the endosome, which impedes the disruption of the endosomal membrane and subsequent siRNA release into the cytoplasm nih.gov.
Confocal microscopy studies in bmMΦ and bmDCs revealed that siRNA delivered by this compound LNPs predominantly displayed a punctate intracellular pattern, indicative of compartmentalization within endosomes or other vesicular structures nih.govresearchgate.netresearchgate.net. This contrasts with the more diffuse cytoplasmic distribution observed with more effective lipids like DLinKC2-DMA, which signifies successful endosomal escape and cytoplasmic delivery nih.govresearchgate.net. Despite its limitations in delivery efficiency, LNPs containing this compound have shown minimal toxicity in primary APCs, even at higher concentrations nih.gov.
The following table illustrates the intracellular distribution pattern of Cy5-siRNA in primary APCs after 8 hours:
| Cationic Lipid in LNP | Intracellular Cy5-siRNA Distribution in bmMΦ and bmDCs (8 hours) | Reference |
| This compound | Punctate pattern (intracellular compartmentalization) | nih.govresearchgate.net |
| DLinDMA | Punctate initially, then both punctate and diffuse | researchgate.net |
| DLinK-DMA | Predominantly diffuse pattern | researchgate.net |
| DLinKC2-DMA | Predominantly diffuse pattern | researchgate.net |
Advanced Imaging and Spectroscopic Techniques in LNP Research
Advanced imaging and spectroscopic techniques are indispensable for visualizing and quantifying the intricate interactions between LNPs and cellular components, providing critical spatial and temporal information.
Confocal Microscopy for Visualizing Intracellular LNP and Nucleic Acid Localization
Confocal microscopy plays a pivotal role in visualizing the intracellular localization of this compound-containing LNPs and their nucleic acid cargo. This technique enables researchers to observe the precise distribution of fluorescently labeled LNPs (e.g., with SPDiO or DiO) and their encapsulated nucleic acids (e.g., Cy3-siRNA, Cy5-siRNA) within various cell types, including macrophage cell lines and primary APCs liposomes.canih.govresearchgate.netnih.govacs.org.
Through confocal imaging, it has been demonstrated that this compound-containing LNPs tend to retain their nucleic acid cargo within punctate compartments, characteristic of endosomes or lysosomes, indicating a limited ability to escape these intracellular vesicles nih.govresearchgate.netresearchgate.net. This observation stands in stark contrast to more effective cationic lipids, which facilitate a more diffuse cytoplasmic distribution of the nucleic acid, signaling successful endosomal escape nih.govresearchgate.net. Confocal microscopy is also employed to track the fate of siRNA following LNP uptake and to visualize its intracellular distribution over time nih.gov. To provide cellular context, nuclei are typically stained with fluorescent dyes such as Hoechst 33343 (PubChem CID: 113390 acs.org) liposomes.caacs.org.
Fluorescence-Based Assays for Quantifying Cellular Uptake and Intracellular Release
Fluorescence-based assays are extensively utilized to quantify the cellular uptake and intracellular release efficiency of this compound-containing LNPs and their encapsulated cargo. These assays commonly involve techniques such as flow cytometry and fluorescence plate readers (e.g., Cellomics ArrayScan VTI) liposomes.canih.govnih.govliposomes.ca.
Cellular uptake is quantified by measuring the fluorescence intensity of lipid labels integrated into the LNP structure, such as SPDiO or DiO liposomes.canih.govliposomes.ca. The intracellular accumulation and release of nucleic acids are similarly quantified using fluorescently labeled siRNA (e.g., Cy3-siRNA or Cy5-siRNA) liposomes.canih.govnih.gov. These assays have revealed that while the initial LNP uptake (as indicated by lipid fluorescence) might be comparable across different cationic lipid formulations, the subsequent accumulation of the nucleic acid cargo within the cytoplasm (as indicated by siRNA fluorescence) can vary significantly. This compound-containing LNPs often show reduced cytoplasmic accumulation of siRNA compared to formulations with other lipids liposomes.canih.gov.
A critical metric derived from fluorescence microscopy and quantified through these assays is the "diffuse-to-punctate ratio," which assesses the efficiency of endosomal escape. A higher diffuse signal indicates greater cytoplasmic release of the nucleic acid. This compound-containing systems typically exhibit a very low diffuse-to-punctate ratio for accumulated siRNA, further supporting their inefficiency in facilitating endosomal escape nih.gov.
Biochemical and Molecular Biology Assays for Functional Evaluation
Biochemical and molecular biology assays are indispensable for functionally evaluating the efficacy of this compound-containing LNP delivery, particularly in the context of gene silencing and cellular responses.
Gene Silencing Assays: A primary functional assessment for siRNA-containing LNPs is the evaluation of their ability to silence target genes. This is typically achieved by:
Immunoblotting (Western Blot): Measuring the reduction in target protein levels (e.g., GAPDH protein) after LNP-siRNA treatment liposomes.canih.gov. Studies have consistently shown that this compound-containing LNPs are significantly less effective at gene silencing in macrophage cell lines and primary APCs compared to LNPs formulated with other ionizable lipids liposomes.canih.gov.
Quantitative RT-PCR (qRT-PCR): Quantifying the mRNA levels of the target gene to confirm knockdown at the transcriptional level nih.gov.
Lipase (B570770) Hydrolysis Assays: Given the presence of ester linkages in this compound, biochemical assays can be employed to investigate its susceptibility to hydrolysis by endogenous lipases. This enzymatic degradation is a key factor contributing to the lower potency observed with this compound formulations liposomes.caresearchgate.net.
Endosomal Escape Assays: While often visually assessed with advanced imaging, biochemical methods can complement these observations by quantifying the release of encapsulated cargo into the cytoplasm, thereby providing a more direct measure of endosomal escape efficiency uu.nl.
Reporter Gene Assays: For studies involving mRNA delivery, reporter genes such as mCherry or enhanced green fluorescent protein (EGFP) are frequently used. Their expression is quantified via fluorescence intensity measurements or flow cytometry, providing a direct and quantifiable measure of successful mRNA delivery and subsequent translation within the target cells nih.govmst.edu.
Assessment of Gene Silencing Efficiency (e.g., Target Protein Expression via Immunoblotting)
The primary objective of this compound-containing LNP formulations is often to facilitate gene silencing, typically through the delivery of siRNA or mRNA. The efficiency of this silencing is critically assessed by measuring the reduction in target protein expression. Immunoblotting, commonly known as Western blotting, is a widely used and effective technique for this purpose, offering a straightforward and economical method to qualitatively and quantitatively evaluate gene silencing by analyzing the protein of interest in a sample lipidmaps.orgciteab.com.
In this methodology, cells are transfected with this compound-containing LNP-siRNA complexes. Following a suitable incubation period (e.g., 72 hours), cell lysates are prepared, and proteins are separated by gel electrophoresis before being transferred to a membrane. The target protein's expression level is then detected using specific antibodies. To quantify gene silencing efficiency, the intensity of the target protein band is normalized against an internal control protein, such as β-actin or α-Tubulin, whose expression is expected to remain constant across samples lipidmaps.orgnih.gov. This normalization accounts for variations in total protein loading.
Comparative studies have evaluated the gene silencing potency of this compound against other ionizable lipids, including DLinDMA (PubChem CID: 11570822), DLinK-DMA (PubChem CID: 58473247), and DLinKC2-DMA (PubChem CID: 44464860) nih.govnih.gov. Research in primary antigen-presenting cells (APCs), specifically bone marrow macrophages (bmMΦ) and bone marrow dendritic cells (bmDCs), indicated that this compound was generally less effective in mediating siRNA-induced gene silencing compared to DLinKC2-DMA, DLinDMA, and DLinK-DMA. For instance, at a dose of 1 µg siRNA/ml, significant GAPDH silencing (>60%) was observed only with DLinKC2-DMA-containing LNPs in bmMΦ, while this compound was found to be ineffective. At higher doses (5 µg/ml), this compound remained inefficient, whereas DLinKC2-DMA achieved 80% silencing, and DLinDMA and DLinK-DMA produced approximately 60% silencing nih.gov. Similarly, in human prostate cancer cell lines (LNCaP), DLinKC2-DMA-containing LNPs were more effective at silencing the androgen receptor (AR) gene than those formulated with this compound nih.gov.
An example of gene silencing efficiency assessment using immunoblotting:
| LNP Formulation (Cationic Lipid) | Cell Type | Target Gene/Protein | siRNA Dose (µg/ml) | Gene Silencing Efficiency (GAPDH Protein Reduction) | Citation |
| This compound | bmMΦ | GAPDH | 1 | Ineffective | nih.gov |
| This compound | bmMΦ | GAPDH | 5 | Ineffective | nih.gov |
| DLinDMA | bmMΦ | GAPDH | 5 | ~60% | nih.gov |
| DLinK-DMA | bmMΦ | GAPDH | 5 | ~60% | nih.gov |
| DLinKC2-DMA | bmMΦ | GAPDH | 1 | >60% | nih.gov |
| DLinKC2-DMA | bmMΦ | GAPDH | 5 | 80% | nih.gov |
Methodologies for Nucleic Acid Packaging, Protection, and Release Analysis
The successful delivery of nucleic acids by LNPs relies on their ability to efficiently package, protect, and subsequently release the cargo into the target cell's cytosol. LNPs act as protective capsules, shielding nucleic acids from enzymatic degradation in the bloodstream nih.govnih.govscholarsportal.info.
Packaging Analysis: Nucleic acid encapsulation within LNPs is primarily driven by electrostatic interactions between the positively charged ionizable lipids (protonated at acidic pH during formulation) and the negatively charged phosphate (B84403) backbone of the nucleic acids nih.govnih.gov. The binding capacity and encapsulation efficiency can be assessed using gel electrophoresis. The absence of nucleic acid bands migrating through the gel, with the presence of nucleic acid in the loading wells, indicates that the nucleic acid is completely bound to the LNP vector wikipedia.org.
Protection Analysis: To evaluate the protective capacity of LNPs, LNP-nucleic acid mixtures are typically incubated with nucleases (e.g., RNase I for mRNA or siRNA). Following incubation, a detergent like SDS (sodium dodecyl sulfate) is added to disrupt the LNPs and release the nucleic acid. The integrity of the released nucleic acid is then analyzed, often by gel electrophoresis, to determine the extent of protection against degradation wikipedia.org.
Release Analysis: The release of nucleic acids from LNPs into the cytoplasm is a critical step for their therapeutic function, often involving endosomal escape. Ionizable lipids play a crucial role in mediating endosomal membrane disruption, facilitating the release of nucleic acids into the cytosol nih.gov. Methodologies for analyzing release often involve studying intracellular trafficking and the subcellular localization of the nucleic acid. Confocal microscopy, using fluorescently labeled siRNA, can be employed to distinguish between siRNA located in endosomes versus the cytoplasm nih.gov. Studies have indicated that this compound is less efficient in promoting endosomal release and cytoplasmic delivery of siRNA when compared to other ionizable lipids such as DLinDMA, DLinK-DMA, and DLinKC2-DMA nih.gov.
Computational and Biophysical Approaches
Molecular Dynamics Simulations for Investigating Lipid-RNA Interactions and LNP Morphology
Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the movements of atoms and molecules within biophysical systems, offering mechanistic insights into LNP formation, stability, and nucleic acid encapsulation wikipedia.orgtocris.com. For this compound-containing LNPs, or LNPs with similar ionizable lipids, MD simulations can reveal critical details about lipid-RNA interactions and the resulting LNP morphology.
MD simulations have shown that electrostatic interactions are the primary driving force for mRNA encapsulation within LNPs. Protonated nitrogen atoms in ionizable lipids form stable hydrogen bonds with mRNA, which is crucial for the structural stability of the mRNA-LNP complexes wikipedia.org. These simulations can investigate the self-assembly process of LNPs and how factors like the N/P (nitrogen-to-phosphate) ratio and the type of acid in nucleic acid solutions influence LNP structure and properties wikipedia.org.
Analytical Techniques for Characterizing LNP Structural Integrity and pH-Responsive Behavior
Characterizing the structural integrity and pH-responsive behavior of this compound-containing LNPs is crucial for optimizing their design and performance. Various analytical techniques are employed for this purpose:
Other Structural Characterization Techniques: Beyond SAXS and DLS, other techniques contribute to understanding LNP structure. These include cryo-transmission electron microscopy (cryo-TEM), small-angle neutron scattering (SANS), fluorescence microscopy, and nuclear magnetic resonance (NMR) nih.gov. These methods collectively help in elucidating the complex interactions among LNP components and their impact on drug delivery efficiency eur.nl.
The structural integrity of LNPs, including those containing this compound, is influenced by factors such as lipid composition, particle size, and surface charge nih.gov. Cholesterol (PubChem CID: 5997), a common component in LNP formulations, plays a role in maintaining structural integrity by filling lipid membrane packing defects and preventing cargo leakage nih.gov.
Conclusion and Future Directions in Dlindap Informed Research
Summary of DLinDAP's Foundational Contributions to Understanding LNP Delivery Barriers
This compound's primary contribution to the field stems from the analysis of its relative in-vivo inactivity compared to its ether-linked counterpart, DLinDMA. researchgate.net this compound is an ionizable lipid that features a dimethylamine head group and two biodegradable ester linkages connecting to its linoleic acid tails. broadpharm.com The presence of these ester bonds, while intended to enhance biodegradability, was found to be a critical liability. Research demonstrated that LNPs formulated with this compound exhibited significantly reduced in vivo activity. researchgate.net This finding led to the crucial understanding that the chemical stability of the ionizable lipid is a key determinant of an LNP's ability to successfully deliver its payload.
The key takeaways from this compound research include:
Balancing Biodegradability and Stability: The this compound studies were pivotal in demonstrating that while biodegradability is a desirable feature for improving the safety and tolerability of lipid-based delivery systems, the rate of degradation must be carefully optimized. pnas.orgbiorxiv.org Premature breakdown of the ionizable lipid, as seen with this compound, renders the delivery vehicle ineffective. nih.gov This has spurred further research into creating lipids with controlled degradation kinetics, ensuring the LNP remains stable long enough to perform its function before being safely cleared from the body. biorxiv.orgbiorxiv.org
Informing Rational Lipid Design: The lessons learned from this compound's limitations have been instrumental in the rational design of subsequent generations of ionizable lipids. Researchers understood that to enhance potency, it was necessary to move beyond simple ester linkages to more stable chemistries or to modify the structure to protect the labile bonds. This led to the development of highly successful lipids like DLin-MC3-DMA, which incorporates carbamate linkages and optimized pKa values for enhanced stability and endosomal escape. sigmaaldrich.comhelixbiotech.com
The following table summarizes the key properties and findings related to this compound in comparison to a more stable analogue.
| Feature | This compound | DLinDMA | Significance |
| Linkage Type | Diester broadpharm.com | Diether | The ester linkages in this compound are more susceptible to in vivo hydrolysis than the ether linkages in DLinDMA. researchgate.net |
| In Vivo Activity | Substantially reduced researchgate.net | Significantly higher | This difference in activity highlighted the critical importance of linker stability for successful nucleic acid delivery. researchgate.netnih.gov |
| Biodegradability | High (presumed) | Low | While desirable, the rapid degradation of this compound proved detrimental to its function as a delivery agent. researchgate.netnih.gov |
| Key Contribution | Demonstrated the need to balance biodegradability with functional stability. researchgate.netpnas.org | Served as a benchmark for potent, stable ionizable lipids. | This compound's relative failure was a crucial learning experience that guided future lipid design. |
Identification of Unresolved Academic Questions and Emerging Research Challenges
The foundational work involving this compound has given rise to more nuanced questions and complex challenges that the field is currently grappling with. These unresolved issues are critical to the future development of safe and effective nucleic acid therapies.
Defining Optimal Degradation Kinetics: A major unresolved question is how to precisely define and achieve the optimal rate of biodegradability for an ionizable lipid. The ideal lipid should remain intact in circulation and during cellular uptake, mediate endosomal escape, and then rapidly degrade into non-toxic byproducts. The exact window of stability required and how this varies for different applications (e.g., vaccination vs. gene editing) remains an area of active investigation.
Impact of Lipid Metabolites: As ionizable lipids like this compound degrade, they release their constituent parts (in this case, linoleic acid and a dimethylamino-propanediol derivative). The biological and potential off-target effects of these lipid metabolites are not fully understood. A significant research challenge is to systematically study the pharmacokinetics and toxicology of these degradation products to ensure the long-term safety of LNP-based therapies, especially for indications requiring chronic dosing.
Predictive Models for LNP Performance: A significant challenge is the development of robust in vitro and in silico models that can accurately predict the in vivo performance of a novel ionizable lipid. Current screening methods often fail to capture the complexity of the in vivo environment, leading to costly and time-consuming animal studies. Creating models that can forecast the stability, delivery efficiency, and degradation profile of lipids based on their chemical structure would greatly accelerate the development pipeline.
Prospective Avenues for Fundamental Research on Biodegradable Ionizable Lipids and LNP Optimization
Informed by the initial findings from lipids like this compound, future research is focused on a more sophisticated and systematic approach to designing and optimizing biodegradable ionizable lipids and the LNP systems they comprise.
High-Throughput Synthesis and Screening: The development of modular synthetic platforms allows for the rapid generation of large libraries of ionizable lipids with diverse chemical features. pnas.org By systematically varying the headgroup, linker chemistry, and lipid tails, researchers can perform high-throughput screening to identify lipids with optimal properties. This approach moves beyond the one-by-one synthesis and testing that characterized early lipid development and allows for the derivation of more comprehensive structure-activity relationships. nih.gov
Novel Biodegradable Linkers: A key area of exploration is the design of novel biodegradable linkers beyond simple esters. This includes exploring chemistries with different hydrolysis kinetics, such as carbonates, carbamates, and ketals, which could offer more precise control over the timing of lipid degradation. researchgate.net The goal is to create a toolbox of linkers that can be matched to the specific stability requirements of a given therapeutic application.
Investigating Asymmetric and Multi-Tail Lipids: Research is expanding to include more complex lipid architectures, such as lipids with asymmetric tails or more than two hydrophobic chains. sigmaaldrich.com These designs can influence the packing of lipids within the LNP, potentially affecting particle morphology, stability, and the efficiency of endosomal escape. By moving away from the traditional two-tail symmetric design, there is an opportunity to fine-tune the biophysical properties of the LNP.
Holistic LNP Optimization: The performance of an LNP is not solely dependent on the ionizable lipid but on the interplay between all its components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid). a-star.edu.sgnih.gov Future research will increasingly focus on the combinatorial optimization of all four lipid components. For example, the choice of helper lipid or the length of the PEG-lipid anchor can significantly impact biodistribution and delivery efficiency. frontiersin.org Understanding these synergistic effects is crucial for tailoring LNPs for specific cellular targets and therapeutic goals.
Q & A
Q. What structural features of DLinDAP influence its role in lipid nanoparticle (LNP) formulations for nucleic acid delivery?
this compound is a cationic lipid with ester-linked linoleoyl chains and a dimethylaminopropane headgroup. Its ionizable amine (pKa ~6.2–6.7) enables pH-dependent electrostatic interactions with nucleic acids, facilitating encapsulation and endosomal escape. However, ester linkages render it susceptible to enzymatic degradation by lipases, limiting its stability in vivo compared to ketal- or ether-linked analogs like DLinKC2-DMA .
- Key structural parameters:
| Feature | Impact on Function | Reference |
|---|---|---|
| Ester linkages | Rapid enzymatic degradation | |
| Linoleoyl chains | Enhanced membrane fusion | |
| Dimethylaminopropane | pH-dependent charge modulation |
Q. How does this compound compare to other ionizable lipids (e.g., DLinKC2-DMA, MC3) in siRNA delivery efficiency?
this compound exhibits significantly lower gene silencing potency than structurally optimized lipids. In murine Factor VII (FVII) models, this compound required ~10,000× higher siRNA doses (ED50 >1 mg/kg) to achieve 50% gene silencing compared to MC3 (ED50: 0.005 mg/kg). This disparity arises from this compound’s rapid degradation in vivo, which destabilizes LNPs before reaching hepatocytes .
Advanced Research Questions
Q. What experimental models are critical for evaluating this compound-based LNP stability and transfection efficiency?
- Factor VII (FVII) Silencing Assay : Measures serum FVII levels post-LNP administration to quantify hepatic siRNA delivery efficiency. This compound’s poor performance in this model (ED50 >1 mg/kg vs. MC3’s 0.005 mg/kg) highlights its instability .
- Cryo-TEM and Dynamic Light Scattering (DLS) : Used to analyze LNP size, morphology, and encapsulation efficiency. This compound formulations often show irregular structures post-degradation, correlating with reduced transfection .
- Lipase Activity Assays : Quantify lipid degradation rates using pancreatic lipases or serum enzymes. This compound’s ester bonds degrade 5–10× faster than ketal-linked analogs .
Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo performance data?
this compound may show adequate siRNA encapsulation and cell transfection in vitro but fails in vivo due to enzymatic degradation. To address this:
- Controlled Degradation Studies : Incubate LNPs with lipases or serum to simulate in vivo conditions. Monitor siRNA release kinetics and LNP integrity .
- Comparative Lipidomics : Profile metabolites from degraded this compound (e.g., free linoleic acid) versus stable analogs. Correlate findings with transfection data .
- Pharmacokinetic Modeling : Use multi-compartment models to predict siRNA biodistribution and adjust LNP composition .
Q. What methodologies improve this compound’s stability for targeted delivery applications?
- Linker Engineering : Replace ester bonds with hydrolytically stable linkers (e.g., ketal or carbamate). For example, DLinKC2-DMA (ketal-linked) improved ED50 by 500× over this compound .
- Surface Functionalization : Conjugate PEGylated lipids or targeting ligands (e.g., GalNAc) to shield LNPs from lipases and enhance hepatocyte uptake .
- Co-Formulation Additives : Incorporate cholesterol or phospholipids (e.g., DSPC) to stabilize LNP bilayers and delay degradation .
Data Contradiction Analysis
Q. Why do some studies report moderate this compound activity in in vitro models despite its poor in vivo performance?
In vitro assays lack the enzymatic and physiological complexity of in vivo systems. For example:
- Lipase Absence : Cell culture media do not replicate serum lipases that degrade this compound .
- Simplified Endosomal Escape Metrics : In vitro transfection assays often overestimate endosomal escape efficiency by ignoring systemic clearance and protein corona effects .
- Solution : Use ex vivo liver perfusion models or 3D hepatocyte spheroids to bridge in vitro-in vivo gaps .
Methodological Recommendations
- For Stability Testing : Combine accelerated degradation studies (e.g., 37°C serum incubation) with real-time pharmacokinetic profiling .
- For Data Interpretation : Use multi-parametric analysis (e.g., PCA) to disentangle lipid degradation, siRNA release, and transfection efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
